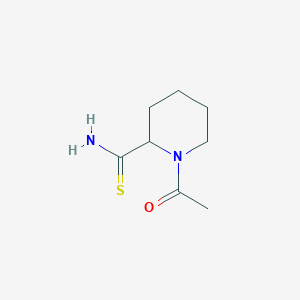

1-Acetylpiperidine-2-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Acetylpiperidine-2-carbothioamide is a chemical compound with the CAS Number: 1485857-97-3 . It has a molecular weight of 186.28 . It is in powder form .

Molecular Structure Analysis

The Inchi Code for this compound is1S/C8H14N2OS/c1-6(11)10-5-3-2-4-7(10)8(9)12/h7H,2-5H2,1H3,(H2,9,12) . This code provides a specific identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 186.28 .科学的研究の応用

Anticancer Activity

Research has shown that derivatives of 1-Acetylpiperidine-2-carbothioamide exhibit significant anticancer activities. For instance, pyrazole-1-carbothioamide nucleosides synthesized through the acetylation process have been screened against human cancer cell lines such as MCF-7, HepG2, and HCT-116. These compounds, particularly the acetyl derivatives, demonstrated promising antiproliferative activity, with compound 4b showing significant IC50 values. This suggests their potential as chemotherapeutic agents (Radwan et al., 2019).

Metabolic Control in Type 2 Diabetes

This compound-related compounds have also been investigated for their impact on metabolic control. For example, dipeptidyl peptidase IV inhibitors, which may include related structures, have been shown to improve glucose tolerance and reduce fasting glucose levels significantly, suggesting their usefulness in managing type 2 diabetes (Ahrén et al., 2002).

Antibacterial Properties

Compounds synthesized from this compound have displayed significant antibacterial activity. Novel 5-Arylpyrazole derivatives, for instance, were screened for their antibacterial potential against various strains including Bacillus subtilis and Escherichia coli, showing potent activity. This indicates their potential as antibacterial agents (Liu et al., 2008).

Additional Applications

Beyond these specific areas, this compound and its derivatives have been explored for their fungicidal and insecticidal activities, indicating a broad spectrum of utility in agricultural chemistry. For example, derivatives incorporating the beta-methoxyacrylate pharmacophore into the 1-acetyl-3,5-diarylpyrazoline scaffold have shown both fungicidal and insecticidal properties, suggesting potential for the development of new pesticides (Zhao et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-Acetylpiperidine-2-carbothioamide, is an important task of modern organic chemistry .

作用機序

Target of Action

The primary targets of 1-Acetylpiperidine-2-carbothioamide are the ATP synthase subunits in mitochondria . These include the alpha, beta, and gamma subunits . ATP synthase is a crucial enzyme that produces ATP, the main energy currency of the cell, from ADP in the presence of a proton gradient across the mitochondrial membrane .

Mode of Action

This interaction could potentially influence the ATP production process, leading to changes in cellular energy levels .

Biochemical Pathways

The compound’s interaction with ATP synthase impacts the electron transport chain in mitochondria . This chain is responsible for creating the proton gradient that drives ATP synthesis . Any changes in this pathway could have significant downstream effects on cellular energy metabolism .

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on ATP production . By influencing ATP synthase activity, the compound could potentially affect a wide range of cellular processes that depend on ATP, from signal transduction to muscle contraction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with ATP synthase .

特性

IUPAC Name |

1-acetylpiperidine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c1-6(11)10-5-3-2-4-7(10)8(9)12/h7H,2-5H2,1H3,(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIARHZOEBXEGBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2916296.png)

![2-(4-(tert-Butoxycarbonyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/no-structure.png)

ruthenium(II) chloride](/img/structure/B2916302.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea](/img/structure/B2916303.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2916306.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2916311.png)

![10b-Methyl-1,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-2-one](/img/structure/B2916312.png)

![N-(4-carbamoylphenyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2916315.png)

![Thiomorpholin-4-yl-[4-[[3-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2916316.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2916317.png)

![5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2916319.png)